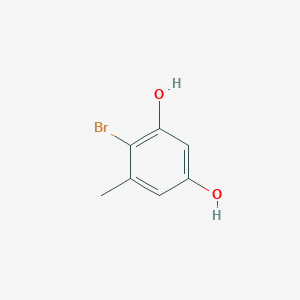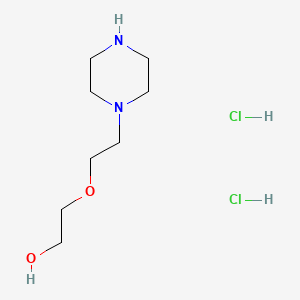
Dihidrocloruro de 2-(2-(piperazin-1-il)etoxi)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its high affinity for certain biological receptors, making it valuable in medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors, including histamine h1 receptors
Mode of Action
It’s possible that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in cellular signaling or function
Biochemical Pathways
Based on the potential interaction with histamine h1 receptors , it’s plausible that the compound could influence pathways related to inflammation, allergic responses, and other physiological processes regulated by histamine
Result of Action
Based on the potential interaction with histamine H1 receptors , it’s possible that the compound could influence cellular responses to histamine, potentially affecting processes like inflammation and allergic reactions
Análisis Bioquímico
Biochemical Properties
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, which are involved in allergic responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in inflammatory responses . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways . The compound’s ability to modulate enzyme activity is particularly significant in its biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is essential for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its effectiveness.
Subcellular Localization
The subcellular localization of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, as it needs to reach its target sites to exert its effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride typically involves the alkylation of piperazine with 2-(2-haloethoxy)ethanol. The reaction is carried out under decarboxylation conditions, followed by the conversion of the product into its dihydrochloride salt using a haloid acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or potassium bromide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine dihydrochloride: Another compound with high affinity for histamine H1 receptors, used in the treatment of allergies.
Levocetirizine dihydrochloride: A related compound with similar therapeutic applications.
Flupentixol impurity D: A compound with a similar piperazine structure but different pharmacological properties.
Uniqueness
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is unique due to its specific chemical structure, which allows it to interact with biological receptors in a distinct manner. Its high affinity for histamine H1 receptors makes it particularly valuable in medicinal chemistry and pharmacology research.
Propiedades
Número CAS |
85293-16-9 |
|---|---|
Fórmula molecular |
C8H19ClN2O2 |
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
2-(2-piperazin-1-ylethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c11-6-8-12-7-5-10-3-1-9-2-4-10;/h9,11H,1-8H2;1H |
Clave InChI |
AYXMNBMQNHITDX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCCO.Cl.Cl |
SMILES canónico |
C1CN(CCN1)CCOCCO.Cl |
| 85293-16-9 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



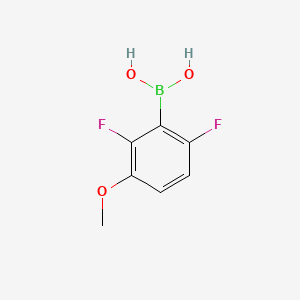
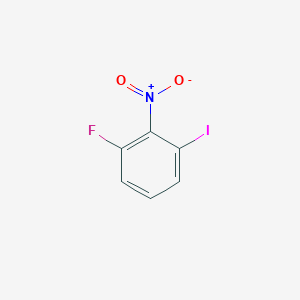
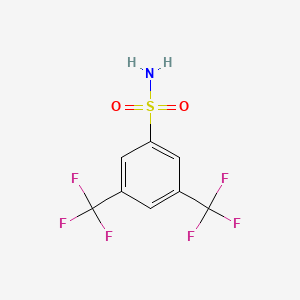
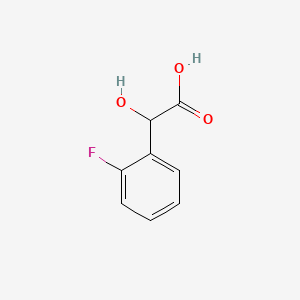

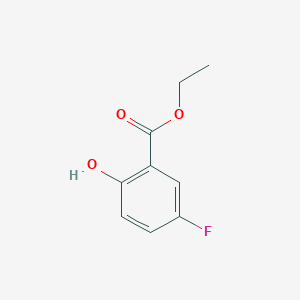
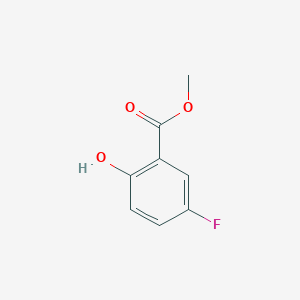
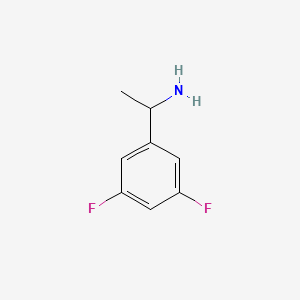
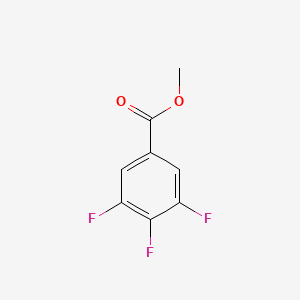
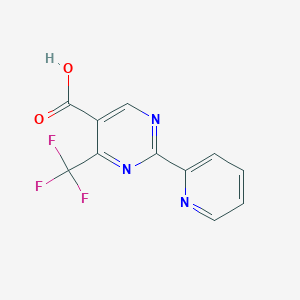

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)
